

# NVS-CECR2-1 discovery and development SGC Novartis

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Compound Focus: **Nvs-cecr2-1**

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## Experimental Validation & Protocols

The biological activity of **NVS-CECR2-1** has been validated through multiple, orthogonal experimental assays. Key methodologies are detailed below.

Table 1: Key Biochemical and Cellular Binding Assays

Assay Name	Key Experimental Details	Purpose & Outcome
<b>Chromatin Fractionation</b> [1]	Cells treated with compound, lysed, and fractionated into chromatin-bound and soluble fractions. Analyzed by immunoblotting for CECR2.	Demonstrates that NVS-CECR2-1 displaces both exogenous and endogenous CECR2 from chromatin in a dose-dependent manner [1].
<b>AlphaScreen Binding Assay</b> [2]	Serially diluted compound incubated with biotinylated tetra-acetylated H4 peptide (H4K5acK8acK12acK16ac). Binding detected via AlphaLISA technology.	Measures direct binding to acetylated histone peptides. Confirms the compound's ability to compete with and disrupt histone ligand interactions [2].
<b>Fluorescence Recovery After</b>	U2OS cells expressing fluorescently tagged CECR2 treated with compound.	Assesses the mobility of CECR2 on chromatin. NVS-CECR2-1 increases the mobility

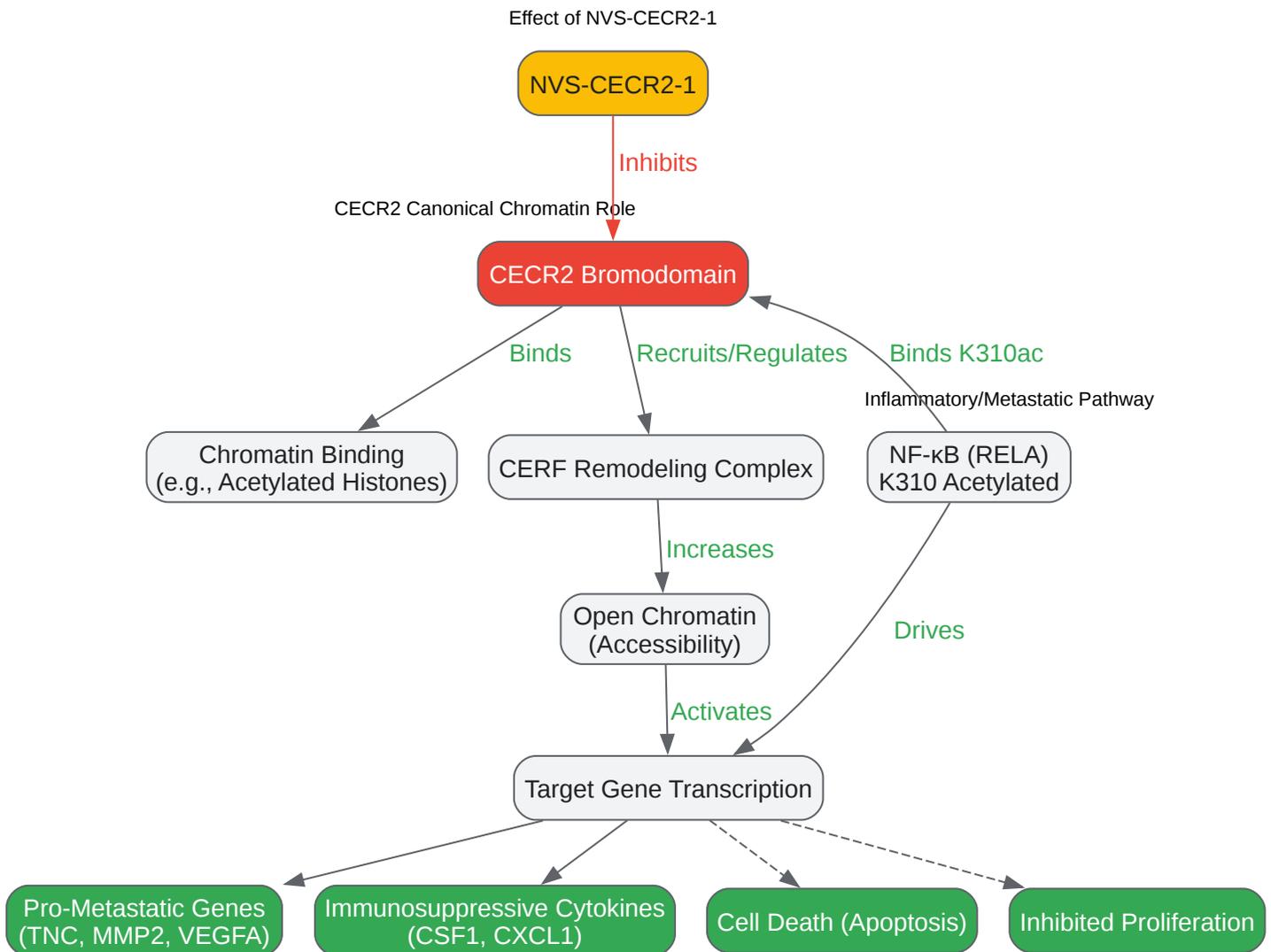
Assay Name	Key Experimental Details	Purpose & Outcome
<b>Photobleaching (FRAP) [2]</b>	Fluorescence recovery in a bleached nuclear region is measured.	(decreases half-recovery time), indicating reduced chromatin engagement [2].
<b>NanoBRET Target Engagement [2]</b>	U2OS cells co-transfected with NanoLuc-CECR2 and H3.3-HaloTag. Competitive displacement of a fluorescent tracer by the compound is measured via BRET.	Quantifies direct binding of the inhibitor to CECR2 within the live cellular environment (Relative IC <sub>50</sub> can be estimated) [2].
<b>Isothermal Titration Calorimetry (ITC) [2]</b>	Protein and compound solutions in buffer (e.g., 20 mM Hepes pH 7.5, 150 mM NaCl). Directly measures heat change upon binding.	Provides quantitative thermodynamic parameters of the binding interaction, including K <sub>D</sub> , stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) [2].

**Table 2: Key Phenotypic and Efficacy Assays**

Assay Name	Key Experimental Details	Purpose & Outcome
<b>Cell Viability (MTS) Assay [1]</b>	Various human cancer cell lines treated with increasing concentrations for 3 days. Cell viability measured via colorimetric MTS assay.	Determines the cytotoxic IC <sub>50</sub> values across a panel of cancer cells. SW48 colon cancer cells were particularly sensitive (submicromolar IC <sub>50</sub> ) [1].
<b>Apoptosis Assay [1]</b>	Cells treated with compound and analyzed for apoptosis markers (e.g., by flow cytometry for Annexin V/PI).	Confirms that cytotoxicity is primarily mediated through the induction of apoptosis [1].
<b>In Vivo Metastasis Models [3]</b>	Mouse models of breast cancer metastasis treated with the CECR2 bromodomain inhibitor.	Shows that pharmacological inhibition of CECR2 impedes NF-κB-mediated metastasis and immunosuppression, reducing metastatic burden [3].

## Mechanism of Action and Signaling Pathways

**NVS-CECR2-1** exerts its effects by specifically targeting the bromodomain of CECR2, a regulatory subunit of chromatin remodeling complexes. The following diagram illustrates the key mechanistic pathways and consequences of its inhibition.



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CECR2 bromodomain inhibition mechanism and anti-cancer effects. **NVS-CECR2-1** binds CECR2, blocking its interaction with acetylated histones and RELA, disrupting transcription of pro-metastatic and immunosuppressive genes.

The diagram shows that CECR2 functions through two primary mechanisms that **NVS-CECR2-1** disrupts:

- **Chromatin Remodeling Pathway:** CECR2, through its bromodomain, binds to acetylated lysines on histones. It is part of or recruits the **CECR2-containing remodeling factor (CERF) complex**, which uses ATP to make chromatin more accessible, thereby activating gene transcription [3] [4].
- **Direct Transcriptional Co-activation:** CECR2 is recruited by the acetylated NF- $\kappa$ B subunit **RELA (at K310)**. This interaction is critical for activating a suite of genes that promote metastasis and immune suppression [3] [4].

By inhibiting the CECR2 bromodomain, **NVS-CECR2-1** effectively blocks both pathways, leading to:

- Downregulation of pro-metastatic genes like **TNC, MMP2, and VEGFA** [3].
- Suppression of cytokines like **CSF1 and CXCL1** that are vital for polarizing macrophages towards an immunosuppressive M2 state [3].
- Induction of **apoptosis** and inhibition of cell proliferation in various cancer types [1].

## Research and Therapeutic Implications

**NVS-CECR2-1** serves as a critical tool for probing the biology of a non-BET bromodomain protein. Its strong preclinical validation suggests several promising directions:

- **Therapeutic Potential:** It represents a promising starting point for developing therapeutics against **metastatic breast cancer**, particularly by disrupting the crosstalk between tumor cells and the immune microenvironment [3].
- **Mechanistic Insight:** This probe has been instrumental in uncovering CECR2's non-canonical role in regulating **NF- $\kappa$ B signaling** and its function in **DNA damage response** [1] [3] [4].
- **Differentiation from BET Inhibitors:** It provides a means to target specific epigenetic dependencies in cancer without the broader effects associated with BET family inhibition [1] [5].

Based on the current search results, **NVS-CECR2-1** remains a preclinical research tool. For the latest information on its potential progression into clinical development, it is advisable to check the Novartis pipeline updates [6] or clinical trial registries.

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